molecular formula C19H14INO B115343 N-(1-Pyrenemethyl)iodoacetamide CAS No. 153534-76-0

N-(1-Pyrenemethyl)iodoacetamide

Cat. No.: B115343
CAS No.: 153534-76-0
M. Wt: 399.2 g/mol
InChI Key: AYGLXDHPIAFAJF-UHFFFAOYSA-N
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Description

N-(1-Pyrenemethyl)iodoacetamide is an organic compound with the molecular formula C19H14INO. It is characterized by the presence of a pyrene moiety attached to an iodoacetamide group. This compound is notable for its applications in biochemical research, particularly in the study of protein interactions and signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the reaction of 1-pyrenemethylamine with iodoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

1-Pyrenemethylamine+Iodoacetic acidThis compound\text{1-Pyrenemethylamine} + \text{Iodoacetic acid} \rightarrow \text{this compound} 1-Pyrenemethylamine+Iodoacetic acid→this compound

Industrial Production Methods: The key steps involve the preparation of 1-pyrenemethylamine and its subsequent reaction with iodoacetic acid under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-Pyrenemethyl)iodoacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetamide group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with this compound under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the pyrene moiety.

    Reduction: Reducing agents such as sodium borohydride can reduce the iodoacetamide group to the corresponding amine.

Major Products:

Scientific Research Applications

N-(1-Pyrenemethyl)iodoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Pyrenemethyl)iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine peptidases. The pyrene moiety allows for the visualization of these interactions through fluorescence, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    Iodoacetamide: Similar to N-(1-Pyrenemethyl)iodoacetamide, iodoacetamide is an alkylating agent that inhibits cysteine peptidases by alkylating thiol groups. it lacks the fluorescent pyrene moiety.

    Iodoacetic Acid: This compound also alkylates thiol groups but has a carboxylic acid group instead of an amide group, making it more reactive under acidic conditions.

Uniqueness: this compound is unique due to the presence of the pyrene moiety, which imparts fluorescent properties. This allows for the real-time observation of biochemical interactions, making it a powerful tool in both research and industrial applications .

Properties

IUPAC Name

2-iodo-N-(pyren-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLXDHPIAFAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376361
Record name N-(1-Pyrenemethyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153534-76-0
Record name N-(1-Pyrenemethyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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